AZD9496 - 1639042-08-2

AZD9496

Catalog Number: EVT-253769
CAS Number: 1639042-08-2
Molecular Formula: C25H25F3N2O2
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD9496 is a novel, orally bioavailable small molecule that acts as a selective estrogen receptor degrader (SERD) and antagonist. [, , , ] Developed by AstraZeneca, it has garnered significant interest in the field of oncology, specifically for the treatment of estrogen receptor-positive (ER+) breast cancer. [, , , , , , , , , , ] Unlike traditional endocrine therapies that block estrogen production or its binding to the estrogen receptor, AZD9496 works by inducing the degradation of the estrogen receptor itself, offering a potentially more effective approach to treat ER+ breast cancer, even in cases with acquired resistance to standard endocrine therapies. [, , , , , , , , , , ]

Future Directions
  • Clinical trials: AZD9496 is currently being evaluated in clinical trials to assess its safety, efficacy, and optimal dosing in patients with ER+ breast cancer. [, , , , , , , ]
  • Resistance mechanisms: Further research is needed to fully understand the mechanisms of resistance to AZD9496 and develop strategies to overcome them. [, , , , , , , , , , ]
  • Patient selection: Identifying biomarkers that can predict which patients are most likely to benefit from AZD9496 treatment is crucial for optimizing its clinical use. [, ]
  • Combination therapies: Exploring combinations of AZD9496 with other targeted therapies or immunotherapies holds promise for enhancing its therapeutic efficacy. [, , , ]
  • Beyond breast cancer: Investigating the potential application of AZD9496 in other ERα-driven cancers, such as endometrial cancer, could expand its therapeutic reach. [, , , , ]

Fulvestrant

    Compound Description: Fulvestrant (Faslodex) is a first-in-class selective estrogen receptor degrader (SERD) that demonstrates clinical efficacy in patients with ER+ breast cancer, including those who are treatment-naïve or have developed resistance to tamoxifen and aromatase inhibitors [, , , , , , , , , ]. It functions as a potent ER antagonist and degrader by binding to ER and inducing its degradation via ubiquitination [, , , ]. Despite its efficacy, fulvestrant suffers from low oral bioavailability and must be administered intramuscularly, limiting its clinical use [, , , , , , , ].

(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid

    Compound Description: This compound, also known as AZD9496, is a potent and orally bioavailable SERD. It demonstrates potent antagonist and degradation activity against ERα in both wild-type and mutant forms []. This compound exhibited significant tumor growth inhibition in preclinical models, including estrogen-dependent and tamoxifen-resistant xenografts [].

Tamoxifen

    Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) that effectively inhibits ER+ breast cancer growth by antagonizing ER function [, , , ]. It is a widely used endocrine therapy for ER+ breast cancer, particularly in the adjuvant setting, demonstrating significant reductions in mortality and recurrence rates [].

    Relevance: Compared to tamoxifen, AZD9496 represents a different class of ER-targeting agents, as AZD9496 functions as a SERD while tamoxifen acts as a SERM [, , , ]. While both compounds antagonize ER, AZD9496 also induces ER degradation, potentially leading to more complete ER suppression and overcoming resistance mechanisms associated with residual ER activity [, , , ].

Anastrozole

    Compound Description: Anastrozole is an aromatase inhibitor (AI) that effectively reduces estrogen production and has proven effective in treating hormone-sensitive breast tumors, improving clinical outcomes [, ].

    Relevance: While anastrozole targets estrogen production, AZD9496 directly targets and degrades ER [, ]. AZD9496 might offer an alternative therapeutic approach for patients who develop resistance to aromatase inhibitors or experience intolerable side effects [, ].

GDC-0810

    Compound Description: GDC-0810 is an orally bioavailable SERD that has entered clinical trials for ER+ breast cancer [, , , ]. It was one of the first ER ligands prospectively optimized for ER degradation in breast cancer cells [, ].

GDC-0927

    Compound Description: GDC-0927 is a newer generation orally bioavailable SERD currently undergoing clinical trials for ER+ breast cancer [, , , ]. It demonstrates robust ER degradation activity in a broader range of ER+ cell lines compared to earlier generation SERDs like GDC-0810 and AZD9496, while maintaining a full antagonist profile [, , ].

    Relevance: GDC-0927 represents a further evolution in SERD development, demonstrating consistent ER degradation and full ER antagonism across various cell lines [, , ]. In contrast, AZD9496 displayed less consistent ER degradation and some evidence of partial agonism [, , ]. These differences highlight the ongoing efforts to optimize the pharmacological properties of SERDs for improved efficacy and overcoming resistance mechanisms.

RAD1901 (Elacetrant)

    Compound Description: RAD1901 (Elacetrant) is an orally bioavailable SERD currently in phase III clinical trials for ER+ breast cancer [].

    Relevance: Similar to AZD9496, RAD1901 represents the ongoing development of orally available SERDs aimed at improving upon the limitations of fulvestrant []. The clinical progress of RAD1901 provides valuable insights into the therapeutic potential of this class of agents for treating ER+ breast cancer.

ICI182,780

    Compound Description: ICI182,780 is a potent SERD that effectively decreases ERα stability and inhibits E2-induced proliferation in both invasive ductal carcinoma (IDC) and invasive lobular carcinoma (ILC) cell lines [].

    Relevance: ICI182,780 serves as another benchmark for comparing the efficacy of AZD9496 as a SERD []. While both compounds degrade ERα, studies on ILC cell lines have shown that AZD9496 was not as effective as ICI182,780 in reducing ERα stability and inhibiting E2-induced proliferation []. This difference highlights the potential for variability in the effectiveness of different SERDs across diverse breast cancer subtypes.

OP-1250

    Compound Description: OP-1250 is an orally bioavailable CERAN/SERD currently under preclinical development []. It demonstrates complete blockade of both AF1 and AF2 ER activities, inhibits the proliferation of various breast cancer cell lines, effectively degrades ER in a wide range of cell lines, achieves high drug exposure in animal models, and shows promising tumor shrinkage in xenograft models, including those with ESR1 mutations [].

    Relevance: OP-1250 represents a new generation of oral CERAN/SERDs with potential advantages over AZD9496 []. Its ability to completely block both AF1 and AF2 activities and achieve superior drug exposure suggests a greater potential for efficacy and overcoming resistance, particularly in tumors with high AF1 activity or ESR1 mutations [].

Compound 3

    Compound Description: This tricyclic indole compound represents an optimized derivative of AZD9496 where the acrylic acid moiety has been replaced with an amine group []. It exhibits ER degradation activity in the MCF-7 cell line with a pIC50 of 8.4 []. Further optimization of this lead structure led to more potent and orally bioavailable SERDs with improved drug-like properties [].

    Relevance: Compound 3 highlights the structure-activity relationship (SAR) studies conducted to improve upon the properties of AZD9496 []. The replacement of the acrylic acid with an amine group and subsequent optimization led to compounds with enhanced potency, ER degradation capabilities, and favorable pharmacokinetic profiles []. These findings demonstrate the ongoing efforts to discover and develop next-generation SERDs with enhanced therapeutic potential for treating ER+ breast cancer.

Compound 14 & Compound 25

    Compound Description: Compound 14 (phenol) and compound 25 (indazole) represent alternative chemical series explored in the development of SERDs []. While the initial focus relied on the acrylic acid moiety for efficient ER degradation, as seen in AZD9496, these compounds showcase efforts to identify new chemical scaffolds with similar activity [].

    Relevance: Compounds 14 and 25 highlight the exploration of diverse chemical space beyond the initial tricyclic indole scaffold of AZD9496 in the search for novel SERDs []. This approach aims to identify compounds with improved drug-like properties, efficacy, and potentially overcome resistance mechanisms associated with specific chemical scaffolds.

D-0502

    Compound Description: D-0502 is an orally bioavailable SERD that demonstrates potent activity in various ER+ breast cancer cell lines and xenograft models, including those with ESR1 mutations []. In preclinical studies, D-0502 exhibited superior tumor growth inhibition compared to GDC-0810, AZD9496, and fulvestrant in the MCF-7 xenograft model []. Additionally, D-0502 showed favorable pharmacokinetic profiles suitable for clinical development [].

    Relevance: D-0502 represents another promising orally bioavailable SERD that has shown superior preclinical antitumor activity compared to AZD9496, particularly in models with acquired ER mutations []. This finding emphasizes the ongoing development of next-generation SERDs with potentially improved efficacy and a better ability to overcome resistance mechanisms.

LX-039

    Compound Description: LX-039 is a novel indole-based, orally bioavailable SERD that demonstrates robust ER degradation and antiproliferative activity against ER+ breast cancer cells, including tamoxifen-resistant models []. Preclinical studies showed promising antitumor efficacy in both naïve and tamoxifen-resistant MCF-7 xenograft models []. LX-039 also exhibited favorable pharmacokinetic properties, high oral bioavailability, and a good safety profile in preclinical studies, making it a promising candidate for clinical development [].

    Relevance: LX-039, with its potent ER degradation activity, favorable pharmacokinetic profile, and good safety profile, represents another potential oral SERD alternative to AZD9496 for treating ER+ breast cancer, including tamoxifen-resistant cases []. Its preclinical success underscores the ongoing efforts to develop next-generation SERDs with improved therapeutic benefits.

Source and Classification

AZD9496 belongs to a class of compounds known as selective estrogen receptor degraders. These compounds are characterized by their ability to bind to estrogen receptors and promote their degradation, thereby inhibiting estrogen-mediated signaling pathways. AZD9496 is classified as an oral medication, which distinguishes it from other treatments that may require injection or intravenous administration.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD9496 involves several key steps:

  1. Design: The compound was designed based on structure-activity relationship studies that aimed to enhance binding affinity and selectivity for the estrogen receptor.
  2. Synthesis Pathway: The synthetic route includes the formation of an acrylate-containing side chain, which is crucial for its activity. Various intermediates are synthesized using standard organic chemistry techniques, such as Grignard reactions and deprotection strategies.
  3. Purification: The final product is purified using chromatographic methods to ensure high purity levels suitable for biological evaluation.

The detailed synthetic pathway includes reactions involving phenolic compounds and various protecting group strategies to yield the final compound with desired functional groups .

Molecular Structure Analysis

Structure and Data

AZD9496 has a complex molecular structure characterized by its unique binding motifs that interact with the estrogen receptor. The compound's structure includes:

  • An indole moiety
  • An acrylic acid side chain
  • A chiral methyl substituent

The molecular formula of AZD9496 is C21H24F2N2O3C_{21}H_{24}F_{2}N_{2}O_{3}, with a molecular weight of approximately 392.42 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation and interactions within the ligand-binding domain of the estrogen receptor .

Chemical Reactions Analysis

Reactions and Technical Details

AZD9496 undergoes several key chemical reactions upon administration:

  1. Binding to Estrogen Receptor: The primary reaction involves binding to the estrogen receptor, which leads to receptor downregulation.
  2. Degradation Pathway: Following binding, AZD9496 promotes the degradation of the estrogen receptor through proteasomal pathways, effectively reducing its activity in target cells.
  3. Pharmacokinetics: The compound displays favorable pharmacokinetic properties, including high oral bioavailability (approximately 63% in rats) and low clearance rates across different species .
Mechanism of Action

Process and Data

The mechanism of action for AZD9496 involves several steps:

  1. Receptor Binding: AZD9496 binds selectively to the estrogen receptor alpha, inducing conformational changes that promote its degradation.
  2. Downregulation: This binding leads to decreased levels of active estrogen receptors in cancer cells, resulting in reduced cell proliferation.
  3. Antagonistic Effects: In addition to promoting degradation, AZD9496 acts as an antagonist by preventing estrogen from activating downstream signaling pathways that contribute to tumor growth .

Data from various studies indicate that AZD9496 exhibits potent activity comparable to existing therapies like fulvestrant, with IC50 values in the picomolar range for ERα binding .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD9496 possesses several notable physical and chemical properties:

  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely reported but can be inferred from related compounds within its class.

These properties contribute to its formulation as an oral medication with effective absorption characteristics .

Applications

Scientific Uses

AZD9496 is primarily utilized in clinical settings for:

  • Breast Cancer Treatment: It is being evaluated as a therapeutic option for patients with estrogen receptor-positive breast cancer, particularly those who are resistant to traditional therapies.
  • Research: AZD9496 serves as a tool compound in research studies aimed at understanding estrogen receptor biology and developing novel endocrine therapies.

Ongoing clinical trials continue to assess its efficacy and safety profile in various patient populations .

Properties

CAS Number

1639042-08-2

Product Name

AZD9496

IUPAC Name

(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

Molecular Formula

C25H25F3N2O2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1

InChI Key

DFBDRVGWBHBJNR-BBNFHIFMSA-N

SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24

Synonyms

(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.